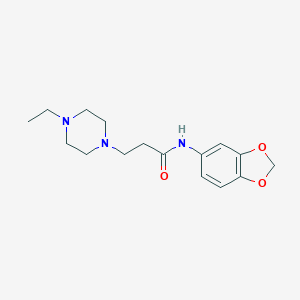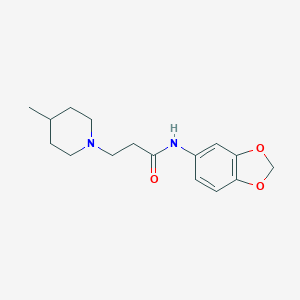
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use is associated with serious health risks, including seizures, cardiac arrest, and death. In
作用機序
The exact mechanism of action of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This results in an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine are similar to those of other hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, as well as synesthesia, which is the mixing of senses such as seeing sounds or hearing colors.
実験室実験の利点と制限
One advantage of using N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in the brain. However, its recreational use and associated health risks make it a challenging substance to work with in a lab setting.
将来の方向性
There are several future directions for research on N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of safer and more selective agonists of the 5-HT2A receptor for use in research and potentially as therapeutics. Finally, further research is needed to fully understand the long-term effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine on the brain and body.
合成法
The synthesis of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine involves the reaction of 2-(pyridin-2-yl)ethanamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then methylated using methyl iodide to obtain N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine.
科学的研究の応用
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been used in scientific research to investigate its mechanism of action and its effects on the brain. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. Studies have shown that N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has a higher affinity for the 5-HT2A receptor than LSD, making it a more potent hallucinogen.
特性
分子式 |
C15H17BrN2 |
|---|---|
分子量 |
305.21 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
InChIキー |
QALWBFOQSRNSCP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




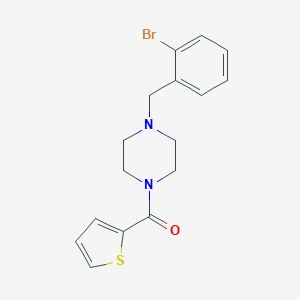
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
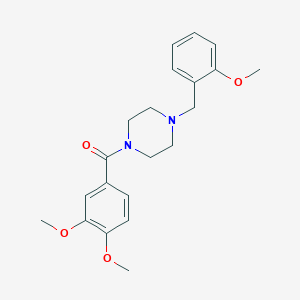
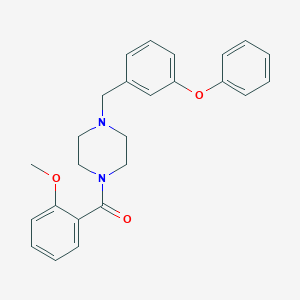
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)

